molecular formula C10H9FO2 B2408115 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one CAS No. 870693-15-5

4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2408115
CAS No.: 870693-15-5
M. Wt: 180.178
InChI Key: APMLKHHZAUIDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of a fluorine atom at the 4th position, a hydroxyl group at the 7th position, and a methyl group at the 3rd position on the indenone structure.

Scientific Research Applications

4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with cyclopentanone in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired indenone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 4-fluoro-7-oxo-3-methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted indenones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-7-methoxy-3-methyl-2,3-dihydro-1H-inden-1-one
  • 4-chloro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one
  • 4-fluoro-7-hydroxy-3-ethyl-2,3-dihydro-1H-inden-1-one

Uniqueness

4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group on the indenone structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-fluoro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMLKHHZAUIDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C=CC(=C12)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.